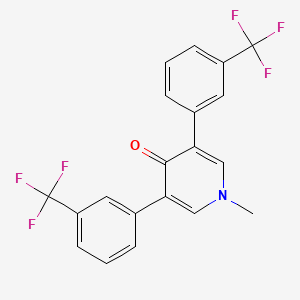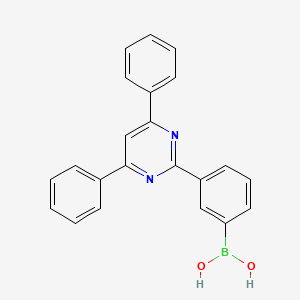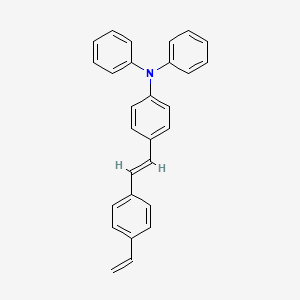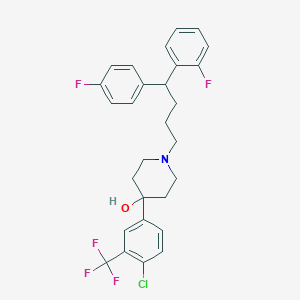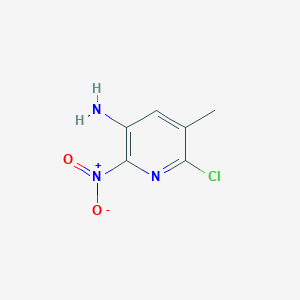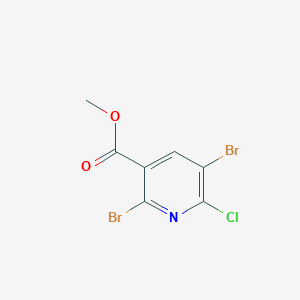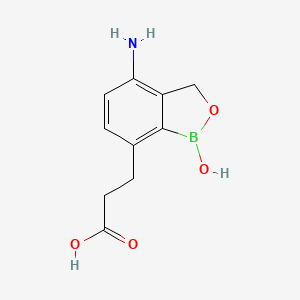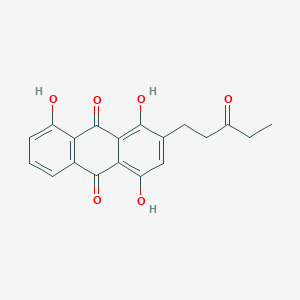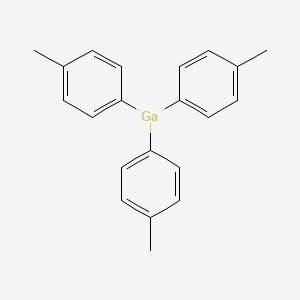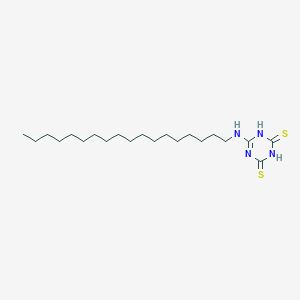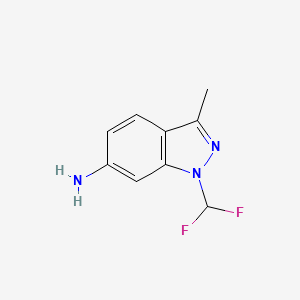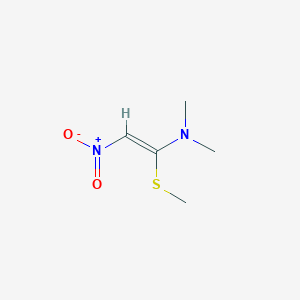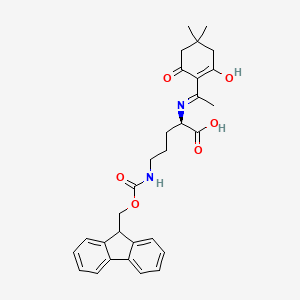
1-Amino-2-(butylsulfanyl)-6-chloro-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors One common approach is to start with anthracene-9,10-dione, which undergoes chlorination to introduce the chloro group at the 6-positionFinally, the amino group is introduced via an amination reaction, often using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its chromophoric properties .
Wirkmechanismus
The mechanism of action of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, the presence of the hydroxy and amino groups allows for hydrogen bonding with proteins, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-2-(methylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(ethylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(propylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylthio group, which can influence its lipophilicity and, consequently, its biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications .
Eigenschaften
CAS-Nummer |
88605-80-5 |
|---|---|
Molekularformel |
C18H16ClNO3S |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
1-amino-2-butylsulfanyl-6-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-3-6-24-13-8-12(21)14-15(16(13)20)17(22)10-5-4-9(19)7-11(10)18(14)23/h4-5,7-8,21H,2-3,6,20H2,1H3 |
InChI-Schlüssel |
LNHZVEJWTGJLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


